(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a synthetic organic compound used as a building block in the development of DORAs [ [] https://www.semanticscholar.org/paper/24f2709f6a9aa5af0418e796540ab2048e3a0001 ]. These antagonists target the orexin system, which plays a crucial role in regulating wakefulness and the sleep-wake cycle [ [] https://www.semanticscholar.org/paper/24f2709f6a9aa5af0418e796540ab2048e3a0001 ]. DORAs are investigated for their potential in treating insomnia and other sleep disorders.
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a compound with potential applications in medicinal chemistry, particularly due to its structural features that suggest biological activity. The compound's molecular formula is , and it is classified as an oxadiazole derivative, which is a class of compounds known for various pharmacological properties.
The compound falls under the category of heterocyclic compounds due to the presence of the oxadiazole ring, which is a five-membered ring containing two nitrogen atoms. It also features pyrrole and pyrrolidine moieties, contributing to its classification within nitrogen-containing heterocycles.
The synthesis of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps that may include the formation of the oxadiazole ring through cyclization reactions.
Technical Details:
The molecular structure of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole features:
Data:
Cn1c(C(N(C[C@@H]2CO)C[C@@H]2c2nc(-c3ccncc3)no2)=O)ccc1
The compound can participate in various chemical reactions typical for heterocycles:
Technical Details:
The stability of the compound under different conditions can influence its reactivity profile. For example, variations in pH can lead to different reaction pathways.
Relevant Data:
Spectroscopic techniques (e.g., Nuclear Magnetic Resonance and Infrared Spectroscopy) are commonly used to characterize these properties.
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has potential applications in:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8